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Abstract
The CD34 protein, a transmembrane phosphoglycoprotein, is a critical molecule in both

hematology and vascular biology. Historically recognized as a robust marker for hematopoietic

stem and progenitor cells (HSPCs), its functional significance extends far beyond simple cell

surface identification. This technical guide provides an in-depth exploration of the core

functions of CD34, with a focus on its roles in cell adhesion, signal transduction, and

angiogenesis. It is designed to serve as a comprehensive resource, incorporating quantitative

data, detailed experimental methodologies, and visual representations of key molecular

pathways to facilitate a deeper understanding of this pleiotropic protein and to support ongoing

research and therapeutic development.

Core Functions of CD34
The CD34 protein is a member of the sialomucin family, characterized by a heavily glycosylated

extracellular domain, a single-pass transmembrane region, and a cytoplasmic tail.[1] Its

functions are diverse and context-dependent, often dictated by the cellular environment and

post-translational modifications.
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CD34 exhibits a fascinating duality in its adhesive properties, acting as both a facilitator and an

inhibitor of cell-cell and cell-matrix interactions.

As an Adhesion Molecule:

Hematopoietic Stem Cell Homing: CD34 plays a crucial role in the homing of HSPCs to the

bone marrow. It is thought to mediate the attachment of these stem cells to the bone

marrow's extracellular matrix or directly to stromal cells. This interaction is critical for the

engraftment of HSPCs during bone marrow transplantation.

Leukocyte Trafficking: On endothelial cells, particularly in the high endothelial venules

(HEVs) of lymph nodes, CD34 functions as a primary ligand for L-selectin (CD62L), a cell

adhesion molecule expressed on lymphocytes.[2] This interaction is a key step in the

process of lymphocyte extravasation from the blood into lymphoid tissues. The binding

kinetics of L-selectin to CD34 are characterized by a rapid on-rate and off-rate, which

facilitates the initial tethering and subsequent rolling of leukocytes along the endothelial

surface under shear stress.[3][4]

As an Anti-Adhesion Molecule:

In certain contexts, the highly glycosylated and negatively charged nature of the CD34

extracellular domain can act as a barrier, preventing cellular adhesion. This "molecular

Teflon" effect has been observed to block the adhesion of mast cells, eosinophils, and

dendritic cell precursors.[1] This anti-adhesive property may also be important in facilitating

the opening of vascular lumina.

A Mediator of Signal Transduction
The cytoplasmic domain of CD34, though short, is critical for its function and serves as a

docking site for intracellular signaling molecules, thereby initiating downstream cellular

responses.

Interaction with CrkL: The adapter protein Crk-like (CrkL) has been shown to associate with

the cytoplasmic tail of CD34.[5] This interaction is mediated by the C-terminal SH3 domain of

CrkL binding to a proline-rich region in the juxtamembrane portion of the CD34 cytoplasmic

domain.[1][6] The formation of the CD34-CrkL complex is believed to be a crucial step in

transducing signals that can influence cell adhesion, proliferation, and differentiation.[1]
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Downstream effectors of the CrkL signaling pathway include the JNK and MAPK pathways,

which are involved in a wide range of cellular processes.[7]

Phosphorylation by Protein Kinase C (PKC): CD34 is a phosphoprotein, and its

phosphorylation state is regulated by Protein Kinase C (PKC).[8] Activation of PKC leads to

the hyperphosphorylation of serine residues in the cytoplasmic tail of CD34.[8] This

phosphorylation event is thought to play a role in modulating CD34's function in signal

transduction during early lymphohematopoiesis.[8] Several PKC isoforms, including classical

(α, β) and novel (δ, ε, θ) isoforms, are known to be involved in hematopoietic cell signaling

and may play a role in CD34-mediated pathways.[9][10]

A Key Player in Angiogenesis
CD34 is prominently expressed on vascular endothelial cells and endothelial progenitor cells

(EPCs), highlighting its significant role in the formation of new blood vessels.[11][12]

Marker of Angiogenic Tip Cells: In endothelial cell cultures, CD34 expression is enriched in

"tip cells," which are specialized migratory cells at the forefront of sprouting new blood

vessels.[13]

Contribution of CD34+ Progenitor Cells: Circulating CD34+ cells, which include EPCs, can

be recruited to sites of ischemia or injury where they contribute to neovascularization.[12]

This can occur through their direct incorporation into the nascent vasculature or through the

secretion of pro-angiogenic factors.[12]

Quantitative Data
The expression levels of CD34 and its associated adhesion molecules can vary depending on

the cell type and source. The following tables summarize key quantitative data.
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Cell Population Source CD34+ Cells (%) Reference

Hematopoietic Stem

Cells (HSCs)
Bone Marrow

1-4% of mononuclear

cells
[14]

Hematopoietic Stem

Cells (HSCs)

Mobilized Peripheral

Blood

Variable, can be

significantly increased
[14]

Hematopoietic Stem

Cells (HSCs)
Umbilical Cord Blood

Higher frequency than

adult bone marrow
[15]

Endothelial Progenitor

Cells (EPCs)
Peripheral Blood

Rare, subset of

CD34+ cells
[12]

Table 1: Frequency of CD34+ Cells in Different Tissues.

Adhesion
Molecule

CD34+ Cells
from Bone
Marrow

CD34+ Cells
from Mobilized
Peripheral
Blood

CD34+ Cells
from Cord
Blood

Reference

L-selectin

(CD62L)

Lower

Expression

Higher

Expression

Lower

Expression
[13][16]

VLA-4 (α4β1

integrin)

Higher

Expression

Lower

Expression
N/A [17]

CD18 (β2

integrin)

Higher

Expression

Lower

Expression

Lower

Expression
[13]

Table 2: Relative Expression of Adhesion Molecules on CD34+ Cells from Different Sources.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of

the CD34 protein.
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Flow Cytometry for CD34+ Cell Enumeration (ISHAGE
Protocol)
This protocol is based on the International Society of Hematotherapy and Graft Engineering

(ISHAGE) guidelines for the accurate and reproducible quantification of CD34+ hematopoietic

progenitor cells.

Materials:

Whole blood, bone marrow, or apheresis product collected in EDTA or ACD anticoagulant.

CD45-FITC/CD34-PE dual-color monoclonal antibody reagent.

Isotype control antibody (e.g., IgG1-FITC/IgG1-PE).

7-Aminoactinomycin D (7-AAD) for viability staining.

Ammonium chloride-based red blood cell (RBC) lysing solution.

Sheath fluid for flow cytometer.

Flow cytometer with at least 4-color detection capabilities.

Procedure:

Sample Preparation:

Ensure the white blood cell (WBC) count of the sample is within the linear range of the

instrument. If necessary, dilute the sample with phosphate-buffered saline (PBS).

Aliquot 100 µL of the cell suspension into two flow cytometry tubes labeled "Test" and

"Isotype Control".

Antibody Staining:

To the "Test" tube, add the recommended volume of CD45-FITC/CD34-PE antibody

reagent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To the "Isotype Control" tube, add the same volume of the isotype control antibody.

Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

Viability Staining:

Add 7-AAD to each tube at the recommended concentration.

Incubate for 5-10 minutes at room temperature in the dark.

RBC Lysis:

Add 2 mL of RBC lysing solution to each tube.

Vortex immediately and incubate for 10 minutes at room temperature in the dark.

Do not centrifuge after lysis (no-wash protocol).

Flow Cytometric Analysis:

Acquire the samples on the flow cytometer. Collect a minimum of 75,000 to 100,000 total

events.

Gating Strategy:

Gate 1 (R1): On a forward scatter (FSC) vs. side scatter (SSC) dot plot, create a gate to

include all leucocytes and exclude debris and red blood cell ghosts.

Gate 2 (R2): From the events in R1, create a dot plot of SSC vs. CD45-FITC

fluorescence. Gate on the population of cells with low SSC and dim to moderate CD45

expression, which is characteristic of hematopoietic progenitors.

Gate 3 (R3): From the events in R2, create a dot plot of FSC vs. SSC. Create a refined

gate to exclude any remaining debris or aggregates.

Gate 4 (R4): From the events in R3, create a dot plot of SSC vs. CD34-PE

fluorescence. Create a quadrant gate to identify the CD34-positive population.
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Gate 5 (R5): From the events in R4, create a histogram or dot plot of 7-AAD

fluorescence to exclude non-viable cells.

Data Analysis:

Calculate the percentage of viable CD34+ cells within the total viable leucocyte population.

The absolute count of CD34+ cells/µL can be determined using a single-platform method

with counting beads or a dual-platform method by correlating the percentage with the total

WBC count from a hematology analyzer.

Immunohistochemistry (IHC) for CD34 in Formalin-Fixed
Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for visualizing CD34 expression in tissue sections, which is

particularly useful for assessing microvessel density and identifying certain tumors.

Materials:

FFPE tissue sections (4-5 µm thick) on charged slides.

Xylene and graded ethanol series for deparaffinization and rehydration.

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

Hydrogen peroxide solution (3%) for blocking endogenous peroxidase.

Blocking buffer (e.g., PBS with 5% normal goat serum).

Primary antibody: Mouse anti-human CD34 monoclonal antibody (e.g., clone QBEnd/10).

Biotinylated secondary antibody (e.g., goat anti-mouse IgG).

Streptavidin-horseradish peroxidase (HRP) conjugate.

DAB (3,3'-Diaminobenzidine) substrate-chromogen system.

Hematoxylin counterstain.
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Mounting medium.

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Transfer slides through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

Rinse with distilled water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval solution.

Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

Rinse with PBS.

Peroxidase Blocking:

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous

peroxidase activity.

Rinse with PBS.

Blocking:

Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary anti-CD34 antibody in blocking buffer to the optimal concentration.
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Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Rinse slides with PBS.

Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room

temperature.

Detection:

Rinse slides with PBS.

Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

Rinse with PBS.

Chromogen Development:

Apply the DAB substrate-chromogen solution and incubate until the desired brown color

intensity is reached (typically 1-10 minutes). Monitor under a microscope.

Stop the reaction by rinsing with distilled water.

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the sections in running tap water.

Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

In Vitro Angiogenesis (Tube Formation) Assay with
CD34+ Cells
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This assay assesses the ability of CD34+ endothelial progenitor cells to form capillary-like

structures on a basement membrane matrix, providing a functional measure of their angiogenic

potential.

Materials:

Isolated CD34+ cells (e.g., from cord blood or mobilized peripheral blood).

Endothelial cell growth medium (e.g., EGM-2).

Basement membrane extract (BME), such as Matrigel®.

96-well tissue culture plate.

Calcein AM (for fluorescent visualization, optional).

Procedure:

Plate Coating:

Thaw the BME on ice overnight at 4°C.

Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Cell Seeding:

Resuspend the isolated CD34+ cells in endothelial cell growth medium at a concentration

of 1-2 x 10^5 cells/mL.

Optionally, pre-label the cells with Calcein AM for fluorescent imaging.

Carefully add 100 µL of the cell suspension (1-2 x 10^4 cells) to each BME-coated well.

Incubation:

Incubate the plate at 37°C in a humidified incubator with 5% CO2.
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Tube formation can be observed within 4-12 hours.

Visualization and Quantification:

Visualize the formation of capillary-like structures using a phase-contrast microscope.

If cells were labeled with Calcein AM, use a fluorescence microscope.

Capture images of multiple fields per well.

Quantify the extent of tube formation by measuring parameters such as:

Total tube length

Number of branch points

Number of loops

Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a

comprehensive understanding. The following diagrams, generated using Graphviz (DOT

language), illustrate key CD34-mediated signaling pathways and experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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